N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features multiple functional groups, including furan, pyrazole, thiophene, and cyclopentanecarboxamide. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15-19(17-7-5-13-26-17)16(2)24(23-15)12-11-22-20(25)21(9-3-4-10-21)18-8-6-14-27-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOQLAUCOGLHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2(CCCC2)C3=CC=CS3)C)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core structures, such as the furan, pyrazole, and thiophene rings, followed by their functionalization and coupling.
Furan Ring Synthesis: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Pyrazole Ring Synthesis: The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Thiophene Ring Synthesis: Thiophene can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Conclusion
This compound is a complex and intriguing compound with potential applications across various scientific disciplines
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique combination of a furan ring, a pyrazole moiety, and a thiophene group attached to a cyclopentanecarboxamide backbone. Its molecular formula is .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives with furan and pyrazole rings can effectively inhibit various bacterial strains and fungi in vitro.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | Reference |
|---|---|---|
| 5-(furan-2-yl)-3-methylpyrazole | Antibacterial | |
| 3,5-Dimethylpyrazole | Antifungal | |
| 4-phenyltetrahydropyran derivative | Broad-spectrum |
Anti-inflammatory Properties
The pyrazole moiety has been extensively studied for its anti-inflammatory effects. Compounds containing this structure have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, some derivatives showed COX-2 selectivity comparable to established anti-inflammatory drugs like diclofenac .
Case Study: COX Inhibition
In a study evaluating various pyrazole derivatives, one compound exhibited an IC50 value of 44.81 µg/mL against COX-2, indicating potent anti-inflammatory activity .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The furan and pyrazole rings can bind to enzymes and receptors, modulating their activity. The thiophene group may enhance the compound's solubility and bioavailability, facilitating its distribution within biological systems .
In Vitro Studies
In vitro assays have shown that compounds with similar structures can effectively reduce cell viability in cancer cell lines. For example, derivatives were tested against human colorectal carcinoma (HCT116) and exhibited significant cytotoxicity .
Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, including:
- Formation of pyrazole-thiophene intermediates via cyclization under acidic/basic conditions (e.g., cyclopropyl hydrazine + 2-thiophenyl ketone) .
- Coupling of intermediates using carboxamide-forming reactions, often requiring anhydrous conditions and catalysts like EDCI/HOBt .
- Purification via recrystallization or column chromatography to achieve >95% purity . Intermediates are characterized using ¹H/¹³C NMR and LC-MS to confirm structural integrity before proceeding .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve:
- Incubating the compound in buffers (pH 3–10) at 25°C and 40°C for 24–72 hours.
- Monitoring degradation via HPLC and UV-Vis spectroscopy , with mass loss >10% indicating instability .
- Thiophene and furan moieties are prone to oxidation under acidic conditions, requiring inert storage .
Q. What biological targets are hypothesized for this compound?
Structural analogs suggest potential interactions with:
- Kinase enzymes (e.g., MAPK, EGFR) due to pyrazole-carboxamide motifs .
- GPCRs linked to inflammation, inferred from thiophene derivatives’ anti-inflammatory activity . Target validation typically begins with molecular docking followed by in vitro binding assays .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?
Contradictions arise from:
- Rotamers in the cyclopentane-carboxamide group, causing split peaks in NMR. Use variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures .
- Stereochemical ambiguity : Compare experimental NMR with computational predictions (DFT-based simulations) .
- Validate via 2D-COSY and NOESY to confirm spatial proton relationships .
Q. What strategies optimize reaction yields in multi-step synthesis?
Key optimizations include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve pyrazole cyclization yields by 15–20% compared to THF .
- Catalyst screening : Pd(OAc)₂ enhances coupling efficiency in carboxamide formation, reducing side products .
- Stepwise monitoring : Use TLC at each stage to abort low-yield reactions early, saving resources .
Q. How can pharmacological properties (e.g., solubility, bioavailability) be enhanced without compromising activity?
Methodologies include:
- Prodrug derivatization : Introduce PEGylated or acetylated groups to the carboxamide, improving aqueous solubility .
- Structure-activity relationship (SAR) studies : Modify the furan or thiophene substituents to balance lipophilicity and membrane permeability .
- Nanoparticle encapsulation : Use PLGA-based carriers to enhance bioavailability in in vivo models .
Q. What computational tools are recommended for predicting target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding affinity estimates .
- MD simulations : GROMACS to assess stability of compound-target complexes over 100-ns trajectories .
- ADMET prediction : SwissADME or ADMETLab 2.0 to pre-screen for toxicity risks .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Source of variation : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC₅₀ vs. Ki values). Standardize assays using CLSI guidelines .
- Purity verification : Re-test compounds with conflicting results via HPLC-MS to rule out degradation .
- Meta-analysis : Compare data across 3+ independent studies to identify consensus trends .
Methodological Best Practices
Q. What analytical techniques are essential for confirming structural purity?
Q. How to design a robust SAR study for this compound?
- Core modifications : Systematically alter pyrazole, thiophene, or cyclopentane groups .
- Bioisosteric replacement : Substitute furan with thiazole to assess activity retention .
- Dose-response curves : Use 8–10 concentration points to calculate precise EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
